
2-(Allylsulfanyl)-5-(4-chlorophenyl)pyrimidine
Vue d'ensemble
Description
2-(Allylsulfanyl)-5-(4-chlorophenyl)pyrimidine (2-AS-5-CPP) is a heterocyclic compound belonging to the pyrimidine family. It is used as a building block in organic synthesis, and is also used in the laboratory for a variety of scientific research applications.
Applications De Recherche Scientifique
Antimalarial Activity
- A study by Rollo (1951) discussed 2,4-diamino-5-p-chlorophenyl-6-ethyl pyrimidine showing high activity against malaria infections in laboratory animals. It was effective against strains of malaria parasites resistant to proguanil (Rollo, 1951).
Antitumoral Substances
- Sokolova and Magidson (1968) synthesized derivatives of N-(4-pyrimidyl)ethylamine with allyl or p-chlorophenyl groups in position 5 of the pyrimidine nucleus as potential antitumoral substances (Sokolova & Magidson, 1968).
Structural and Bonding Analysis
- Sherlin et al. (2018) investigated 5-(4-chlorophenyl)-6-ethyl-2,4-pyrimidinediamine using spectroscopic methods and computational analysis, highlighting its structural and bonding characteristics, crucial for its activity as an antimalarial drug (Sherlin et al., 2018).
Chemical Synthesis and Reactions
- Dyachenko et al. (2014) researched the reaction of 2-allylsulfanylpyrido[3,4-d]pyrimidin-4(3H)-one with arylsulfanyl chlorides, leading to the synthesis of fused pyrimidine systems, demonstrating the compound's utility in organic synthesis (Dyachenko et al., 2014).
Hydrogen Bonding in Crystal Structures
- Balasubramani et al. (2007) investigated the crystal structures of pyrimidine derivatives, focusing on hydrogen bonding involving the pyrimidine ring, which is critical for understanding molecular interactions (Balasubramani et al., 2007).
Novel Synthesis Routes
- Baker and Lourens (1967) synthesized a series of 5-(p-chlorophenyl)pyrimidines with various substitutions for studying their binding to dihydrofolic reductase. This research is significant for understanding the binding modes of pyrimidine derivatives in biochemical pathways (Baker & Lourens, 1967).
Biological Evaluation
- Rani et al. (2012) synthesized novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes and evaluated their antioxidant, anticancer, antibacterial, and anti-inflammatory activities. This showcases the compound's versatility in pharmaceutical applications (Rani et al., 2012).
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-2-prop-2-enylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2S/c1-2-7-17-13-15-8-11(9-16-13)10-3-5-12(14)6-4-10/h2-6,8-9H,1,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPACQUXRROKFRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(C=N1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Allylsulfanyl)-5-(4-chlorophenyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



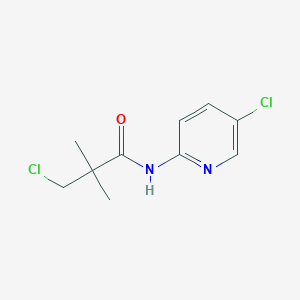
![1-[(3,4-Dimethoxyphenyl)methyl]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3036410.png)

![2-[(E)-3-anilino-1-methoxyprop-2-enylidene]propanedinitrile](/img/structure/B3036414.png)
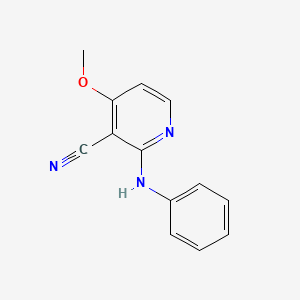
![2-[(E)-1-methoxy-3-(4-phenylmethoxyanilino)prop-2-enylidene]propanedinitrile](/img/structure/B3036417.png)
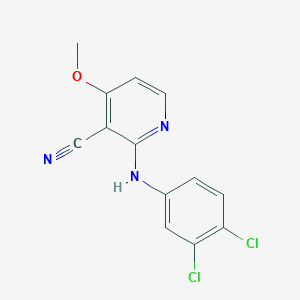
![2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B3036419.png)
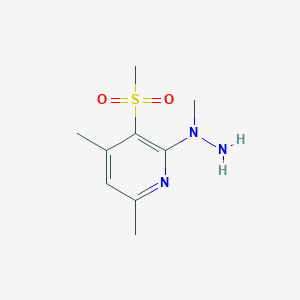
![3,4-dichloro-N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-N'-methylbenzenecarbohydrazide](/img/structure/B3036421.png)
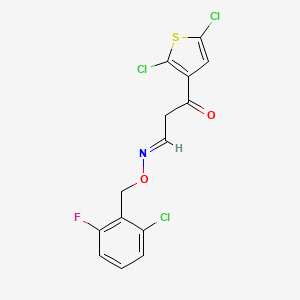
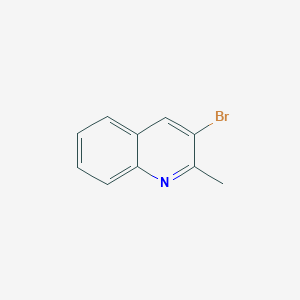
![4-chloro-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B3036426.png)
![2,5-dichloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B3036428.png)